1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-{[5-(3,4-dimethylphenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl]sulfanyl}ethan-1-one
Beschreibung
Eigenschaften
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[5-(3,4-dimethylphenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3S2/c1-13-3-4-15(9-14(13)2)17-11-29-21-23-24-22(25(17)21)30-12-18(26)16-5-6-19-20(10-16)28-8-7-27-19/h3-6,9-11H,7-8,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIMOUVYPWORPIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CSC3=NN=C(N23)SCC(=O)C4=CC5=C(C=C4)OCCO5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-{[5-(3,4-dimethylphenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl]sulfanyl}ethan-1-one is a complex organic molecule with potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Structure
The molecular formula of the compound is , with a molecular weight of approximately 358.4 g/mol. The structure includes a benzodioxin moiety and a triazole-thiazole hybrid, which are significant for its biological activity.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit antioxidant properties. The presence of the benzodioxin and triazole moieties may contribute to free radical scavenging activities. Studies have shown that derivatives of benzodioxin compounds can reduce oxidative stress markers in vitro.
Anti-inflammatory Activity
The compound has been evaluated for its anti-inflammatory effects. In a study involving cyclooxygenase (COX) inhibition:
- COX-1 and COX-2 Inhibition : The compound demonstrated significant inhibition of COX enzymes, which are critical in the inflammatory pathway. Compounds derived from similar structures showed up to 90% inhibition in COX-2 selectivity compared to standard drugs like diclofenac .
Analgesic Effects
In pain models, analogs of this compound exhibited analgesic properties comparable to traditional NSAIDs:
- Pain Relief : Analgesic activity was assessed through various models, showing a protective effect against pain comparable to sodium diclofenac .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored:
- Fungicidal Activity : Certain derivatives showed promising fungicidal activities against pathogens like Sclerotinia sclerotiorum, with inhibition rates reaching up to 86.1% .
Enzyme Inhibition Studies
Recent studies have focused on the enzyme inhibitory potential of related compounds:
- Acetylcholinesterase and α-glucosidase Inhibition : Compounds similar in structure were screened against these enzymes, indicating potential therapeutic applications for conditions like Alzheimer’s disease and Type 2 diabetes mellitus .
Case Study 1: COX Inhibition and Anti-inflammatory Activity
A study synthesized several benzodioxin derivatives, including the target compound. The results indicated that:
- Compounds exhibited significant COX-2 inhibitory activity (90% selectivity).
- Analgesic activity was noted at levels comparable to established anti-inflammatory drugs.
Case Study 2: Antimicrobial Efficacy
In evaluating the antimicrobial properties of related compounds:
| Compound | Pathogen | Inhibition Rate (%) |
|---|---|---|
| 13a | Sclerotinia sclerotiorum | 75.0 |
| 13b | Alternaria solani | 72.2 |
| 13c | Gibberella zeae | 69.4 |
| 13d | Phytophthora capsica | 65.0 |
These findings suggest that structural modifications can enhance antimicrobial efficacy .
Vergleich Mit ähnlichen Verbindungen
Structural Analogues and Core Heterocycles
The triazolothiazole core distinguishes the target compound from triazolothiadiazoles (e.g., compound 11c in ), which exhibit a sulfur-rich thiadiazole ring fused to triazole. Thiadiazoles are known for antimicrobial and anti-inflammatory activities, while triazolothiazoles may offer distinct electronic profiles due to sulfur positioning .
Table 1: Core Heterocycle Comparison
Substituent Effects on Bioactivity
- Benzodioxin Moiety : Shared with ’s compound (825605-36-5), this group may contribute to π-π stacking interactions in biological targets .
Table 2: Substituent Impact on Physicochemical Properties
| Compound | Substituent | LogP (Estimated) | Solubility |
|---|---|---|---|
| Target Compound | 3,4-Dimethylphenyl | ~3.5 | Low aqueous |
| Compound | 4-Ethoxybenzyl | ~2.8 | Moderate |
| Compound | 3-Pyridyl | ~1.2 | High |
Pharmacological Potential
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
